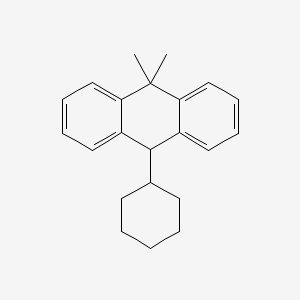
10-Cyclohexyl-9,9-dimethyl-9,10-dihydroanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Cyclohexyl-9,9-dimethyl-9,10-dihydroanthracene is a chemical compound known for its unique structure and properties. It belongs to the class of polycyclic aromatic hydrocarbons, which are compounds containing multiple aromatic rings. This compound is characterized by the presence of a cyclohexyl group and two methyl groups attached to the anthracene core, making it a derivative of anthracene.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Cyclohexyl-9,9-dimethyl-9,10-dihydroanthracene typically involves the alkylation of anthracene derivatives. One common method is the Friedel-Crafts alkylation, where anthracene is reacted with cyclohexyl chloride and aluminum chloride as a catalyst. The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
10-Cyclohexyl-9,9-dimethyl-9,10-dihydroanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it back to its parent anthracene structure.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted anthracenes, quinones, and other derivatives that retain the core structure of the original compound.
科学的研究の応用
10-Cyclohexyl-9,9-dimethyl-9,10-dihydroanthracene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development and as a probe in biochemical assays.
Industry: It finds applications in the production of organic semiconductors and materials for electronic devices.
作用機序
The mechanism by which 10-Cyclohexyl-9,9-dimethyl-9,10-dihydroanthracene exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific derivative and its application.
類似化合物との比較
Similar Compounds
9,10-Dimethyl-9,10-dihydroanthracene: A closely related compound with similar structural features but lacking the cyclohexyl group.
Anthracene: The parent compound from which 10-Cyclohexyl-9,9-dimethyl-9,10-dihydroanthracene is derived.
10,10′-(4,4′-Sulfonylbis(4,1-phenylene))bis(9,9-dimethyl-9,10-dihydroacridine): Another derivative used in organic light-emitting diodes (OLEDs).
Uniqueness
This compound is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.
特性
CAS番号 |
141469-18-3 |
|---|---|
分子式 |
C22H26 |
分子量 |
290.4 g/mol |
IUPAC名 |
9-cyclohexyl-10,10-dimethyl-9H-anthracene |
InChI |
InChI=1S/C22H26/c1-22(2)19-14-8-6-12-17(19)21(16-10-4-3-5-11-16)18-13-7-9-15-20(18)22/h6-9,12-16,21H,3-5,10-11H2,1-2H3 |
InChIキー |
KBZZFUIRGIROHP-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2C(C3=CC=CC=C31)C4CCCCC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



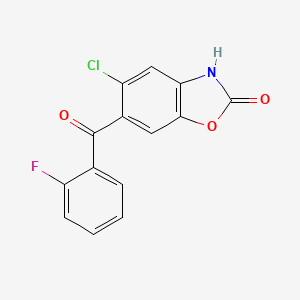


![3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride](/img/structure/B14265907.png)
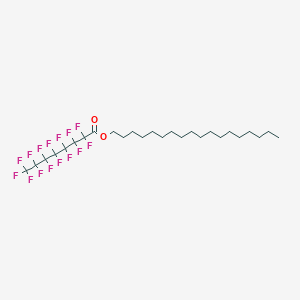
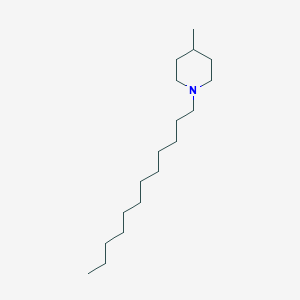

![[2-(Acetyloxy)phenoxy]acetic acid](/img/structure/B14265923.png)
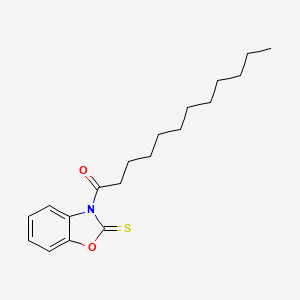
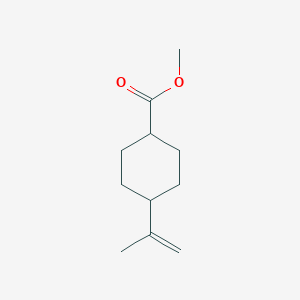
![Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane](/img/structure/B14265946.png)
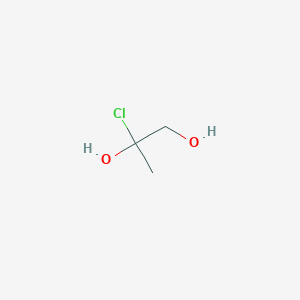
![[1,2,3]Diazaphospholo[1,5-a]pyridine](/img/structure/B14265950.png)
